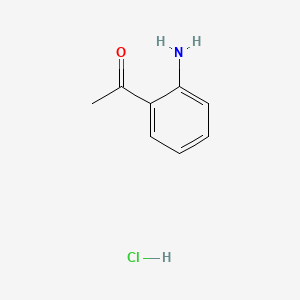

2'-Aminoacetophenone Hydrochloride

Descripción general

Descripción

2’-Aminoacetophenone Hydrochloride, also known as ω-Aminoacetophenone Hydrochloride or Phenacylamine Hydrochloride, is a chemical compound with the molecular formula C8H10ClNO. It is a hydrochloride salt form of 2’-Aminoacetophenone, which is an aromatic ketone. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Aminoacetophenone Hydrochloride typically involves the reaction of α-bromoacetophenone with hexamethylenetetramine in diethyl ether at room temperature for 12 hours. This is followed by treatment with hydrochloric acid in ethanol under reflux conditions for 3 hours . Another method involves the reaction of 2’-Aminoacetophenone with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of 2’-Aminoacetophenone Hydrochloride often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

Análisis De Reacciones Químicas

Hydrolysis of Hexamethylenetetramine Salts

Anhydrous hydrogen halides significantly improve hydrolysis efficiency compared to aqueous acids:

Key Reaction

(X = Cl, Br)

Process Advantages

-

20% yield increase vs. aqueous acid hydrolysis

Biosynthetic Pathways in Mammalian Systems

Rat liver extracts catalyze endogenous production through kynurenine metabolism:

Primary Route

Kynurenine → Kynurenamine → 2'-Aminoacetophenone

(Catalyzed by 100,000×g supernatant enzymes)

Competing Pathway

3-Hydroxykynurenine → 3-Hydroxykynurenamine → 4,8-Dihydroxyquinoline

(>99.8% flux toward quinoline derivative)

pH-Dependent Non-Enzymatic Formation

Alkaline conditions promote spontaneous generation from kynurenamine:

pH Optimization Data

| pH | 6.5 | 7.0 | 7.5 | 8.0 | 8.3 | 9.0 |

|---|---|---|---|---|---|---|

| Yield | 15% | 32% | 68% | 84% | 92% | 78% |

Maximum yield at pH 8.3 (Tris-HCl buffer, 37°C, 2 hr)

This pH sensitivity explains its instability in physiological systems and informs storage protocols requiring buffered acidic conditions .

Reaction Comparison Table

These reaction profiles enable selective application in pharmaceutical synthesis (high-purity API production) versus biochemical studies (tracing metabolic pathways). The compound's dual synthetic and biosynthetic accessibility makes it valuable for both industrial and research applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediate

2'-Aminoacetophenone hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to the development of bioactive compounds. For example, it has been used in the synthesis of quinazoline derivatives, which exhibit cytotoxic properties against cancer cell lines such as HL-60 and NALM-6 .

Antimicrobial Activity

Research indicates that 2'-aminoacetophenone can induce oxidative stress and apoptosis in bacterial infections, particularly with Pseudomonas aeruginosa. This property is significant for developing new antimicrobial agents that target chronic infections by disrupting mitochondrial function in host cells .

Analytical Chemistry

Detection and Quantification

Due to its distinct chemical properties, this compound is utilized as a standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) for detecting food contaminants and metabolites in biological samples . Its detection limits have been established at very low concentrations, making it a reliable marker for various studies .

Biological Research

Oxidative Stress Studies

The compound has been studied extensively for its role in inducing oxidative stress within skeletal muscle cells. It has been shown to upregulate genes associated with apoptosis and disrupt mitochondrial membrane potential, which may have implications for understanding muscle dysfunction and chronic diseases .

Pheromone Production

Interestingly, 2'-aminoacetophenone is identified as a pheromone produced by virgin honeybee queens. This compound plays a role in hive dynamics and influences interactions among bees, showcasing its biological significance beyond human applications.

Food Industry Applications

Flavoring Agent

The compound possesses a grape-like odor, making it valuable as a flavoring agent in food products. Its presence is noted in various fruits and dairy products, where it contributes to flavor profiles and can serve as a biomarker for food authenticity .

Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediate | Synthesis of cytotoxic compounds |

| Analytical Chemistry | Detection and quantification | Used as a standard in GC-MS |

| Biological Research | Induces oxidative stress | Implications for chronic diseases |

| Food Industry | Flavoring agent | Contributes to flavor profiles |

Case Studies

- Oxidative Stress Induction : A study demonstrated that treatment with 2'-aminoacetophenone led to increased levels of reactive oxygen species (ROS) and apoptosis in skeletal muscle cells, suggesting its potential role in muscle dysfunction associated with chronic infections .

- Pheromone Research : Investigations into honeybee behavior revealed that 2'-aminoacetophenone acts as a pheromone influencing hive dynamics, highlighting its ecological relevance beyond human applications.

- Cytotoxic Activity Evaluation : Research on quinazoline derivatives synthesized from 2'-aminoacetophenone showed promising results against leukemia cell lines, indicating potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2’-Aminoacetophenone Hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it is known to affect bacterial metabolism, leading to the production of characteristic odors. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes involved in metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2’-Aminoacetophenone Hydrochloride include:

2-Aminoacetophenone: The parent compound without the hydrochloride salt.

4-Aminoacetophenone: An isomer with the amino group at the para position.

3-Aminoacetophenone: An isomer with the amino group at the meta position

Uniqueness

2’-Aminoacetophenone Hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .

Actividad Biológica

2'-Aminoacetophenone Hydrochloride (CAS Number: 551-93-9) is an aromatic compound that has garnered attention for its diverse biological activities. This compound, also known as O-acetylaniline or 1-acetyl-2-aminobenzene, is characterized by its molecular formula and a molecular weight of approximately 135.16 g/mol. This article explores its biological activity, potential applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 135.16 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 251.8 ± 13.0 °C |

| Melting Point | 20 °C |

| Solubility | Slightly soluble in water |

1. Detection of Infections

2'-Aminoacetophenone has been identified as a potential breath biomarker for detecting Pseudomonas aeruginosa infections in patients with cystic fibrosis. A study by Scott-Thomas et al. (2010) demonstrated that this compound could be reliably measured in the breath of infected individuals, indicating its utility in clinical diagnostics for respiratory infections .

2. Antimicrobial Properties

Research indicates that 2'-aminoacetophenone exhibits antimicrobial properties, particularly against Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes, making it a candidate for developing new antibiotics .

3. Metabolic Pathways

Within biological systems, 2'-aminoacetophenone is primarily located in the cytoplasm and has been associated with various metabolic pathways. It is produced from the breakdown of certain food compounds, contributing to its identification as a potential biomarker for dietary intake .

Case Study: Breath Biomarker for Cystic Fibrosis

In a clinical study involving cystic fibrosis patients, researchers analyzed breath samples to measure levels of 2'-aminoacetophenone. The findings indicated a strong correlation between elevated levels of this compound and the presence of Pseudomonas aeruginosa, suggesting its role as a non-invasive diagnostic tool .

Case Study: Antimicrobial Efficacy

Another study investigated the antimicrobial effects of 2'-aminoacetophenone against various bacterial strains. The results showed significant inhibition of bacterial growth at certain concentrations, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

Research Findings

Recent studies have expanded the understanding of the biological roles of 2'-aminoacetophenone:

- Formation in Food Products : A study published in MDPI analyzed the formation of 2-aminoacetophenone in white wines, linking it to atypical aging processes and identifying it as a marker for wine quality assessment .

- Biochemical Interactions : Investigations into the interactions between 2'-aminoacetophenone and cellular components have revealed insights into its biochemical pathways and potential therapeutic applications .

Propiedades

IUPAC Name |

1-(2-aminophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTPPYQXBFFQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

551-93-9 (Parent) | |

| Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025384149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1067091 | |

| Record name | 1-(2-Aminophenyl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25384-14-9 | |

| Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25384-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025384149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Aminophenyl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminophenyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2'-aminoacetophenone hydrochloride in the synthesis of 3-alkynylpyrrole-2-carboxylates?

A1: In this specific research, this compound serves as a starting material, similar to glycine esters, for the synthesis of 3-alkynylpyrrole-2-carboxylates. [] The reaction proceeds through a transition metal-free mechanism involving Michael addition of the amino group of this compound to the diynone, followed by intramolecular cyclodehydration to form the pyrrole ring. This method offers a versatile approach to generate a variety of substituted pyrroles with good to excellent yields. []

Q2: Are there alternative synthetic routes to 3-alkynylpyrrole-2-carboxylates that do not utilize this compound?

A2: Yes, the research paper itself highlights the use of glycine esters as an alternative starting material for this synthesis. [] This suggests that the reaction mechanism is not strictly dependent on the presence of the phenyl ring in this compound. Exploring other amine-containing compounds with similar reactivity profiles could provide further insights into the scope and limitations of this synthetic methodology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.